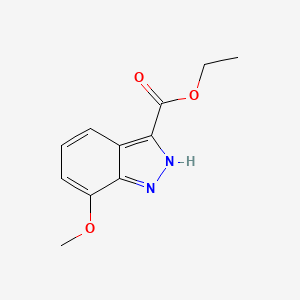

Ethyl 7-methoxy-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-methoxy-2H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)10-7-5-4-6-8(15-2)9(7)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBHKJGLDLREGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=C(C2=NN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586572 | |

| Record name | Ethyl 7-methoxy-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-98-8 | |

| Record name | Ethyl 7-methoxy-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-methoxy-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 7-methoxy-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis of Ethyl 7-methoxy-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of 7-methoxy-1H-indazole-3-carboxylic acid, followed by its esterification. This document is intended to serve as a practical resource, offering not only procedural steps but also insights into the chemical principles and experimental considerations that underpin this synthetic route.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a prominent scaffold in a multitude of pharmacologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a privileged structure in drug discovery. This compound, in particular, serves as a crucial intermediate for the elaboration of more complex molecules, including kinase inhibitors and other therapeutic agents. The strategic placement of the methoxy and ethyl carboxylate groups provides handles for further chemical modification, enabling the exploration of structure-activity relationships.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the construction of the indazole ring system to form 7-methoxy-1H-indazole-3-carboxylic acid. This is followed by a classical esterification to yield the target ethyl ester. This approach allows for the purification of the intermediate carboxylic acid, ensuring a high-purity final product.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 7-methoxy-1H-indazole-3-carboxylic acid

The initial and crucial step is the formation of the indazole ring. This is accomplished through a diazotization of the starting material, 2-amino-3-methoxybenzoic acid, followed by an intramolecular cyclization.

Reaction Mechanism: Diazotization and Cyclization

The reaction proceeds via the in-situ formation of a diazonium salt from the primary aromatic amine of 2-amino-3-methoxybenzoic acid. This is achieved by treatment with nitrous acid (HNO₂), which is typically generated from sodium nitrite and a strong acid.[1] The resulting diazonium salt is a versatile intermediate. In this synthesis, under the reaction conditions, the diazonium salt undergoes an intramolecular cyclization, where the diazonium group is displaced by the carboxylate, leading to the formation of the stable, aromatic indazole ring system.

Caption: Key stages in the formation of the indazole ring.

Experimental Protocol: Synthesis of 7-methoxy-1H-indazole-3-carboxylic acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Amino-3-methoxybenzoic acid | 167.16 | 10.0 g | 59.8 |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.54 g | 65.8 |

| Hydrochloric Acid (HCl), conc. | 36.46 | 15 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

Procedure:

-

Preparation of the Amine Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 10.0 g (59.8 mmol) of 2-amino-3-methoxybenzoic acid in 100 mL of deionized water.

-

Acidification: Cool the suspension to 0-5 °C in an ice-water bath. Slowly add 15 mL of concentrated hydrochloric acid while maintaining the temperature below 10 °C. Stir the mixture until a fine, uniform suspension of the amine hydrochloride is formed.

-

Diazotization: In a separate beaker, dissolve 4.54 g (65.8 mmol) of sodium nitrite in 20 mL of cold deionized water. Add this sodium nitrite solution dropwise to the stirred amine suspension over a period of 30-45 minutes, ensuring the temperature is maintained between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1 hour. The progress of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Cyclization: After confirming the completion of diazotization, slowly allow the reaction mixture to warm to room temperature. The color of the reaction mixture will typically change, and gas evolution (N₂) may be observed. Stir the mixture at room temperature for 12-16 hours to ensure complete cyclization.

-

Isolation of the Product: The precipitated solid is the crude 7-methoxy-1H-indazole-3-carboxylic acid.[2] Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dry the purified product under vacuum to a constant weight. A typical yield is in the range of 70-85%.

Part 2: Synthesis of this compound

The final step is the conversion of the carboxylic acid to its corresponding ethyl ester. The Fischer-Speier esterification is a reliable and widely used method for this transformation.[3][4]

Reaction Mechanism: Fischer-Speier Esterification

This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[3][4][5][6] The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[4][6]

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen of the alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Caption: Fischer-Speier esterification of the indazole carboxylic acid.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 7-Methoxy-1H-indazole-3-carboxylic acid | 192.17 | 5.0 g | 26.0 |

| Ethanol (absolute) | 46.07 | 100 mL | - |

| Sulfuric Acid (H₂SO₄), conc. | 98.08 | 1-2 mL | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Hexane | 86.18 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.0 g (26.0 mmol) of 7-methoxy-1H-indazole-3-carboxylic acid in 100 mL of absolute ethanol.

-

Catalyst Addition: Carefully add 1-2 mL of concentrated sulfuric acid to the solution. The addition should be done slowly while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture. A typical yield is in the range of 80-95%.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:

-

¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

-

¹³C NMR Spectroscopy: To confirm the carbon framework.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To assess the purity of the crystalline product.

Safety Considerations

-

General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

-

Handling of Reagents: Concentrated acids (hydrochloric and sulfuric acid) are corrosive and should be handled with extreme care in a fume hood. Sodium nitrite is an oxidizing agent and is toxic; avoid inhalation and skin contact.

-

Reaction Conditions: The diazotization reaction is exothermic and should be carefully controlled at low temperatures to prevent runaway reactions. Diazonium salts can be unstable and potentially explosive when isolated in a dry state; however, in this procedure, they are generated and used in-situ.

Conclusion

The synthesis of this compound presented in this guide is a robust and reproducible method suitable for laboratory-scale preparation. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable intermediate for further synthetic applications in the field of medicinal chemistry and drug development.

References

-

Fischer, E.; Speier, A. (1895). "Darstellung der Ester". Berichte der deutschen chemischen Gesellschaft. 28 (3): 3252–3258. [Link]

- WO 2009/144554 A1, Process for preparing ACC inhibitors.

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Patel, D. D., et al. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 6(5), 334-341. [Link]

-

Krasnokutskaya, E. A., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 20(1), 2342-2348. [Link]

-

ResearchGate. Fischer-Speier esterification. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Chemistry LibreTexts. Fischer Esterification. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

Sci-Hub. An improved synthesis of indazole-3-carboxylic acid. [Link]

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid deriv

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

ResearchGate. Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, key intermediate in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands. [Link]

-

Krasnokutskaya, E. A., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. [Link]

- US20160318853A1 - Processes for the diazotiz

-

Krasnokutskaya, E. A., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein J Org Chem, 20, 2342-2348. [Link]

Sources

- 1. Diazotisation [organic-chemistry.org]

- 2. 7-Methoxy-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. athabascau.ca [athabascau.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

"Ethyl 7-methoxy-1H-indazole-3-carboxylate chemical properties"

An In-Depth Technical Guide to Ethyl 7-methoxy-1H-indazole-3-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its core chemical and physical properties, established synthetic routes, characteristic reactivity, and its pivotal role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Indazoles are often considered bioisosteres of indoles, capable of forming crucial hydrogen bond donor-acceptor interactions within the active sites of proteins.[3] This has led to their widespread incorporation into a variety of drug candidates, most notably as potent kinase inhibitors.[2][3] this compound serves as a versatile intermediate, providing a strategic handle for molecular elaboration at the 3-position and on the indazole nitrogen, making it a compound of significant interest for synthetic and medicinal chemists.

Core Chemical Identity and Properties

This compound is a substituted indazole derivative characterized by a methoxy group at the 7-position and an ethyl carboxylate group at the 3-position.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₂N₂O₃[4]

-

Molecular Weight: 220.23 g/mol

-

CAS Number: 205446-24-4

Physicochemical Characteristics

The physicochemical properties of this compound are critical for its handling, reaction setup, and purification.

| Property | Value | Source/Comment |

| Appearance | Typically an off-white to yellow crystalline solid. | Based on related indazole compounds.[5][6] |

| Purity | Commonly available at ≥97% purity for research purposes. | General standard for chemical reagents. |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and ethyl acetate. | Inferred from typical reaction conditions for indazoles.[7][8] |

| Melting Point | Not widely reported, but expected to be a solid at room temperature. The parent compound, 1H-Indazole-3-carboxylic acid, has a melting point of 262-271 °C.[6] |

Spectroscopic Profile

While specific spectra for this exact compound are not publicly available, a standard analysis would include:

-

¹H NMR: Expected signals would include aromatic protons on the indazole ring, a singlet for the methoxy group protons, a quartet and a triplet for the ethyl ester protons, and a broad singlet for the N-H proton of the indazole.

-

¹³C NMR: Signals would correspond to the carbons of the bicyclic aromatic system, the methoxy carbon, the ester carbonyl carbon, and the two carbons of the ethyl group.

-

Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) would be expected at m/z 221.09.

-

Infrared (IR) Spectroscopy: Characteristic peaks would be observed for the N-H stretch, C=O stretch of the ester, and C-O stretches associated with the ester and methoxy groups.

Synthesis and Manufacturing

The synthesis of indazole-3-carboxylates can be achieved through several established routes. A common and effective strategy involves the transformation of a corresponding indole derivative.

Synthetic Workflow: From Substituted Indole

A plausible and widely utilized pathway begins with a substituted indole, proceeding through nitrosation to form an intermediate aldehyde, which is then oxidized and esterified.

Caption: Synthetic pathway from 7-methoxy-1H-indole.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established methodologies for similar transformations.[3][8]

Step 1: Nitrosation to form 7-Methoxy-1H-indazole-3-carbaldehyde

-

In a round-bottom flask, dissolve sodium nitrite (NaNO₂) in a mixture of water and DMF and cool the solution to 0 °C in an ice bath.

-

Slowly add hydrochloric acid (HCl) to the cooled solution while maintaining the temperature at 0 °C.

-

In a separate vessel, dissolve 7-methoxy-1H-indole in DMF.

-

Add the indole solution dropwise to the cold nitrous acid solution over a period of 1-2 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Upon completion (monitored by TLC), perform an aqueous workup by extracting the product into ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate aldehyde.

Step 2: Oxidation to 7-Methoxy-1H-indazole-3-carboxylic acid

-

Dissolve the aldehyde from Step 1 in a mixture of tert-butanol and water.

-

Add sodium dihydrogen phosphate (NaH₂PO₄) and 2-methyl-2-butene as a chlorine scavenger.

-

Add an aqueous solution of sodium chlorite (NaClO₂) dropwise to the reaction mixture at room temperature.

-

Stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium sulfite.

-

Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid product.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Esterification to this compound

-

Suspend the carboxylic acid from Step 2 in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried, and concentrated.

-

The final product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its three primary functional components: the indazole N-H, the ethyl ester, and the aromatic ring. This trifecta of reactivity makes it a highly valuable building block.

Caption: Key reaction pathways for molecular elaboration.

N-H Functionalization

The proton on the indazole nitrogen is acidic and can be readily removed by a base. The resulting anion can be alkylated or acylated, providing a primary route for diversification.[9][10] This position is often modified to modulate solubility, cell permeability, or to introduce new binding interactions in a drug target.

Ester Group Transformations

-

Amidation: The ethyl ester can be converted to a wide range of amides by direct reaction with amines (often requiring heat) or, more commonly, after hydrolysis to the carboxylic acid followed by amide coupling using standard reagents like HATU or EDC/HOBt.[7][8] The resulting 1H-indazole-3-carboxamide scaffold is a cornerstone of many PAK1 inhibitors and other therapeutic agents.[11][12]

-

Hydrolysis: Saponification of the ester with a base like lithium hydroxide (LiOH) readily yields the corresponding 7-methoxy-1H-indazole-3-carboxylic acid, a key intermediate for further modifications.[5][7]

Role in Drug Discovery

The indazole core is a validated pharmacophore found in several marketed drugs. Derivatives of indazole-3-carboxylates are central to the discovery of compounds targeting a range of diseases.[2]

-

Oncology: As kinase inhibitors (e.g., Pazopanib, Axitinib), where the indazole core mimics the hinge-binding motif of ATP.[3]

-

Immunotherapy: Recent research has identified 2H-indazole-3-carboxamide derivatives as potent antagonists for the prostanoid EP4 receptor, a target in colorectal cancer immunotherapy.[9]

Safety and Handling

While specific toxicology data for this compound is not available, related structures provide guidance on safe handling.

-

Hazards: Similar aromatic carboxylic acids and esters may cause skin irritation, serious eye irritation, and respiratory irritation.[14]

-

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an indispensable tool for medicinal chemists. The continued exploration of derivatives built from this scaffold promises to yield the next generation of targeted therapeutics for a host of challenging diseases.

References

-

Guareschi, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available from: [Link]

-

PubChem. 7-Methoxy-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform. Available from: [Link]

-

Hassan, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

-

Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]

- Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]

-

Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Available from: [Link]

-

Liu, X., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. Available from: [Link]

-

Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica. Available from: [Link]

-

Beilstein Journals. Supporting Information: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H12N2O3 | CID 16664101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Methoxy-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 7-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3 | CID 15067967 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Methodological Guide to Ethyl 7-methoxy-1H-indazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the spectroscopic properties of Ethyl 7-methoxy-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural motif, the indazole core is present in numerous pharmacologically active agents, making the unambiguous characterization of its derivatives essential. This document synthesizes data from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy to offer a definitive structural elucidation. Beyond presenting raw data, this guide explains the causality behind experimental choices and provides field-proven protocols for data acquisition, serving as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of related molecules.

Molecular Structure and Significance

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. The strategic placement of the methoxy and ethyl carboxylate groups modifies the electronic and steric properties of the indazole scaffold, influencing its potential biological activity and making it a valuable intermediate in organic synthesis. Accurate spectroscopic analysis is the cornerstone of confirming the identity, purity, and structure of such synthesized compounds before their advancement into further research and development phases.

Caption: Chemical Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle and Rationale

¹H NMR spectroscopy is the primary technique for elucidating the carbon-hydrogen framework of a molecule. It provides critical information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the proximity of neighboring protons (spin-spin coupling). For this compound, this technique is indispensable for confirming the substitution pattern on the aromatic ring and verifying the integrity of the ethyl ester and methoxy groups.

Experimental Protocol: Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak at 7.26 ppm.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.[1]

-

Acquisition Parameters:

-

Temperature: 298 K (Room Temperature).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (CHCl₃ at 7.26 ppm).[1]

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

¹H NMR Data Summary and Interpretation

The experimental data provides a clear proton map of the molecule.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Interpretation |

| 10.90 | bs | - | 1H | NH | The broad singlet at a high chemical shift is characteristic of an acidic indazole N-H proton. |

| 7.77 | d | 7.5 | 1H | Ar-H | Doublet, deshielded by the adjacent ring nitrogen and aromatic system. |

| 7.23 | dd | 7.5, 7.5 | 1H | Ar-H | Doublet of doublets (or triplet), indicating coupling to two adjacent aromatic protons. |

| 6.77 | d | 7.5 | 1H | Ar-H | Doublet, shielded relative to other aromatic protons, likely due to the methoxy group's influence. |

| 4.51 | q | 7.2 | 2H | O-CH₂ -CH₃ | Quartet, indicating coupling to the three protons of the adjacent methyl group. |

| 3.98 | s | - | 3H | O-CH₃ | Singlet, characteristic of a methoxy group with no adjacent protons. |

| 1.47 | t | 7.2 | 3H | O-CH₂-CH₃ | Triplet, resulting from coupling to the two protons of the adjacent methylene group. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle and Rationale

¹³C NMR spectroscopy complements ¹H NMR by providing a direct count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., sp², sp³, carbonyl). This is crucial for confirming the presence of all expected carbon atoms in the indazole core, the ester, and the methoxy substituent.

Experimental Protocol: Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrumentation: Acquire the spectrum on a 75 MHz (or higher) NMR spectrometer.[1]

-

Acquisition Parameters:

-

Reference: The central peak of the CDCl₃ triplet at 77.0 ppm.[1]

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

¹³C NMR Data Summary and Interpretation

The spectrum reveals eleven distinct carbon signals, corresponding to the eleven unique carbon atoms in the structure.[1]

| Chemical Shift (δ) ppm | Assignment | Interpretation |

| 162.73 | C =O | Carbonyl carbon of the ethyl ester, highly deshielded. |

| 145.24 | Ar-C | Quaternary aromatic carbon, likely C7 attached to the methoxy group. |

| 133.23 | Ar-C | Quaternary aromatic carbon of the indazole ring. |

| 127.09 | Ar-C | Quaternary aromatic carbon of the indazole ring. |

| 124.23 | Ar-CH | Aromatic methine carbon. |

| 124.08 | Ar-CH | Aromatic methine carbon. |

| 113.75 | Ar-CH | Aromatic methine carbon. |

| 105.45 | Ar-C | Quaternary aromatic carbon, likely C3 of the indazole ring. |

| 61.05 | O-CH₂ | Methylene carbon of the ethyl ester. |

| 55.51 | O-CH₃ | Methoxy carbon. |

| 14.35 | -CH₃ | Methyl carbon of the ethyl ester. |

High-Resolution Mass Spectrometry (HRMS)

Principle and Rationale

HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This technique serves as the ultimate confirmation of the molecular formula derived from NMR analysis and is a critical component of structural validation, distinguishing the target compound from potential isomers.

Experimental Protocol: Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.[1]

-

Data Analysis: Compare the experimentally measured exact mass to the theoretically calculated mass for the expected molecular formula (C₁₁H₁₂N₂O₃).

HRMS Data Summary

| Ion | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ |

| C₁₁H₁₂N₂O₃Na⁺ | 243.0740 | 243.0738 |

Interpretation: The experimentally determined mass shows excellent agreement with the calculated mass for the sodium adduct of the target compound, with a deviation of less than 5 ppm.[1] This result provides definitive confirmation of the elemental composition C₁₁H₁₂N₂O₃.

Infrared (IR) Spectroscopy

Principle and Rationale

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation by specific molecular vibrations. For this compound, IR is key to confirming the presence of the N-H bond, the C=O of the ester, and the C-O bonds of the ester and methoxy groups.

Experimental Protocol: Data Acquisition

-

Sample Preparation: The spectrum can be recorded directly from a solid sample using an Attenuated Total Reflectance (ATR) accessory or from a neat (thin film) preparation.[1]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Collection: Scan the sample over the range of 4000-400 cm⁻¹.

IR Data Summary and Interpretation

| Absorption (cm⁻¹) | Functional Group | Vibration Type |

| 3162 | N-H | Stretching |

| 2927 | C-H | Aromatic & Aliphatic Stretching |

| 1700 | C=O | Ester Carbonyl Stretching |

| 1586 | C=C | Aromatic Ring Stretching |

| 1265, 1242 | C-O | Ester & Ether Stretching |

Interpretation: The spectrum clearly indicates the key functional groups: the N-H stretch confirms the indazole ring, the strong absorption at 1700 cm⁻¹ is characteristic of the ester carbonyl, and the prominent bands in the 1200-1300 cm⁻¹ region confirm the C-O single bonds of the ester and the methoxy ether.[1]

Comprehensive Structural Elucidation Workflow

The unambiguous characterization of this compound relies on the synergistic integration of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The workflow below illustrates this logical progression from initial hypothesis to final structural confirmation.

Caption: Workflow for the comprehensive spectroscopic characterization of a novel compound.

References

-

Wiley-VCH (2007). Supporting Information for a scientific publication. The specific publication is not named, but the data for "3-Ethoxycarbonyl-7-methoxy-1H-indazole (3e)" is provided.

Sources

A Technical Guide to Ethyl 7-methoxy-1H-indazole-3-carboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with Ethyl 7-methoxy-1H-indazole-3-carboxylate. The indazole core is a privileged scaffold in modern pharmacology, appearing in numerous therapeutics due to its ability to mimic a purine bioisostere and engage in critical hydrogen bonding interactions with biological targets.[1][2] This document provides an in-depth analysis of the subject compound's synthesis, structural characterization, key applications, and safe handling protocols, grounded in authoritative scientific literature.

Compound Identification and Physicochemical Properties

While a specific CAS number for this compound is not consistently cited across major chemical databases, its structure and properties are well-documented. For unambiguous identification, the CAS number of its immediate synthetic precursor, 7-Methoxy-1H-indazole-3-carboxylic acid , is 133841-08-4 .[3] The ethyl ester is typically prepared from this acid in the final synthetic step.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Ethoxycarbonyl-7-methoxy-1H-indazole | [4] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [4] |

| Molecular Weight | 220.23 g/mol | Calculated |

| Appearance | Slight yellow solid | [4] |

Synthesis and Mechanistic Insights

The synthesis of substituted indazoles is a cornerstone of heterocyclic chemistry. One robust and elegant method for accessing the 7-methoxy-1H-indazole-3-carboxylate scaffold involves the generation of a reactive benzyne intermediate followed by a [3+2] cycloaddition reaction. This approach offers high regioselectivity and is amenable to creating diverse analogs.

Causality of Experimental Design: The chosen pathway leverages a silyl-triflate aryne precursor. The trimethylsilyl group directs the elimination to form the desired benzyne, while the triflate acts as an excellent leaving group. The subsequent cycloaddition with ethyl diazoacetate is an efficient method for constructing the pyrazole ring fused to the benzene core. The use of a fluoride source (like KF or CsF) is critical for triggering the elimination to form the benzyne, and a crown ether (18-crown-6) is employed to sequester the potassium cation, thereby increasing the nucleophilicity of the fluoride anion.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 3. 7-Methoxy-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to Ethyl 7-methoxy-1H-indazole-3-carboxylate: Synthesis, Characterization, and Significance in Medicinal Chemistry

Foreword: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its rigid structure, coupled with the capacity for crucial hydrogen bonding interactions, provides a versatile framework for the design of potent and selective therapeutic agents.[3] This guide delves into a specific, yet highly significant, derivative: Ethyl 7-methoxy-1H-indazole-3-carboxylate. We will explore its synthesis from fundamental starting materials, detail its characterization, and illuminate the strategic importance of the 7-methoxy substitution in the context of modern drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable building block.

Strategic Importance of the 7-Methoxy Indazole Moiety

The substitution pattern on the indazole ring plays a pivotal role in modulating the pharmacological profile of a molecule. While the broader indazole scaffold is known for a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-microbial properties, the specific placement of substituents can fine-tune its interaction with biological targets.[1][4]

The 7-methoxy group, in particular, can be of strategic importance for several reasons:

-

Modulation of Physicochemical Properties: The methoxy group can influence the lipophilicity and electronic properties of the molecule, which in turn affects its solubility, permeability, and metabolic stability.

-

Enhancement of Potency and Selectivity: Similar to the well-documented role of a 7-methyl group in kinase inhibitors, the 7-methoxy group can occupy specific hydrophobic pockets within a target protein, leading to enhanced binding affinity and selectivity.[3]

-

Metabolic Blocking: The 7-position can be a site of metabolism. The presence of a methoxy group can block this metabolic pathway, thereby increasing the in vivo half-life of the drug candidate.

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Studies have shown that 7-methoxyindazole is a notable inhibitor of nNOS, suggesting its potential in neurological disorders. The 7-methoxy group appears to be a key feature for this activity.[5]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved through a [3+2] cycloaddition reaction between an in situ generated aryne and ethyl diazoacetate.[6] An alternative conceptual approach involves the intramolecular cyclization of a diazotized o-aminophenylacetic acid derivative.[7] Below, we provide a detailed, field-tested protocol based on the cycloaddition strategy.

Experimental Protocol: [3+2] Cycloaddition Route

This protocol is adapted from established procedures for the synthesis of related indazole esters.[6][8]

Materials and Equipment:

-

2-Amino-3-methoxybenzoic acid

-

Isoamyl nitrite

-

1,2-dichloroethane (DCE)

-

Ethyl diazoacetate

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Condenser

-

Dropping funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware and safety equipment

Step-by-Step Procedure:

-

Preparation of the Aryne Precursor (Benzyne Generation):

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 2-amino-3-methoxybenzoic acid (1 equivalent) in 1,2-dichloroethane (DCE).

-

Heat the solution to reflux (approximately 83 °C).

-

Slowly add a solution of isoamyl nitrite (1.2 equivalents) in DCE via the dropping funnel over a period of 30 minutes.

-

Continue refluxing for an additional 1 hour to ensure complete formation of the diazonium salt, which will then decompose to the corresponding aryne in situ.

-

-

[3+2] Cycloaddition Reaction:

-

To the refluxing solution containing the in situ generated aryne, add a solution of ethyl diazoacetate (1.5 equivalents) in DCE dropwise over 1 hour.

-

Maintain the reaction at reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Visualizing the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Mechanistic Insights: The Aryne Cycloaddition

The core of this synthesis lies in the [3+2] cycloaddition of a highly reactive aryne intermediate with ethyl diazoacetate.

Visualizing the Reaction Mechanism:

Caption: Mechanism of the [3+2] cycloaddition reaction.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following data has been reported for the target compound, also known as 3-Ethoxycarbonyl-7-methoxy-1H-indazole.[6]

| Analytical Data | Reported Values |

| Appearance | Slight yellow solid |

| ¹H NMR (300MHz, CDCl₃) δ | 10.90 (1H, bs), 7.77 (1H, d, J = 7.5 Hz), 7.23 (1H, dd, J = 7.5, 7.5 Hz), 6.77 (1H, d, J = 7.5 Hz), 4.51 (2H, q, J = 7.2 Hz), 3.98 (3H, s), 1.47 (3H, t, J = 7.2 Hz) |

| ¹³C NMR (75 MHz, CDCl₃) δ | 14.35, 55.51, 61.05, 105.45, 113.75, 124.08, 124.23, 133.23, 127.09, 145.24, 162.73 |

| HRMS (ESI) | Calcd for C₁₁H₁₂N₂O₃ (M+Na) 243.0740. Found 243.0738 |

| IR (neat) cm⁻¹ | 3162, 2927, 1700, 1586, 1265, 1242 |

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the synthesis of complex molecules for drug discovery. Its preparation via a [3+2] cycloaddition reaction is an efficient and scalable method. The strategic placement of the 7-methoxy group offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. As our understanding of the specific roles of such substitutions continues to grow, we can anticipate the development of even more potent and selective indazole-based therapeutics in the future.

References

-

The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Supporting Information for a scientific publication by Wiley-VCH in 2007.

-

Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals. Available at: [Link]

- Collot, V., et al. (2003). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(2), 195-9.

-

1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

-

Diazotisation. Organic Chemistry Portal. Available at: [Link]

- PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES. Google Patents.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. Available at: [Link]

-

Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. Beilstein Journals. Available at: [Link]

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.

- Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.

-

Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. ResearchGate. Available at: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

- Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. Google Patents.

- Synthesis method of 2-(3-nitrobenzylidene) acetoacetic acid methoxy ethyl ester. Google Patents.

-

2-(3-Bromo-4-methoxyphenyl)acetic acid. PubMed Central. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Pharmacological Potential of 7-Methoxy-Indazole Derivatives

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The indazole nucleus is a privileged bicyclic heteroaromatic scaffold that forms the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties have made it a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapeutics.[3][4] This guide focuses on a specific, highly promising subclass: 7-methoxy-indazole derivatives. The introduction of a methoxy group at the 7-position imparts distinct physicochemical characteristics that significantly influence target binding, selectivity, and overall pharmacological profile. We will explore the compelling therapeutic potential of these derivatives, delving into their mechanisms of action across key disease areas including neurodegeneration, oncology, and inflammation. This document provides an in-depth analysis of structure-activity relationships (SAR), detailed experimental protocols for validation, and a forward-looking perspective on the future of this chemical class in drug discovery.

The Strategic Importance of the 7-Methoxy Group

The indazole ring itself is a versatile pharmacophore, but the substitution pattern dictates its biological activity. The methoxy group (-OCH₃) at the 7-position is not merely an arbitrary addition; it serves several critical functions:

-

Electronic Effects: As an electron-donating group, the 7-methoxy substituent modulates the electron density of the indazole ring system, which can enhance or enable specific non-covalent interactions with biological targets.[5]

-

Steric Influence: The size of the methoxy group is crucial. It is large enough to provide specific steric hindrance that can favor binding to one target over another, yet small enough to avoid unfavorable clashes within certain active sites. This is particularly evident in its interaction with neuronal nitric oxide synthase (nNOS).[5][6]

-

Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, providing a key interaction point to anchor the molecule within a protein's binding pocket.[5]

These features collectively contribute to the enhanced potency and, in some cases, improved selectivity of 7-methoxy-indazole derivatives compared to unsubstituted or alternatively substituted analogues.

Key Pharmacological Activities and Mechanisms of Action

Neuroprotection via Selective nNOS Inhibition

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a key pathological event in several neurodegenerative diseases and ischemic events.[5][7] 7-Methoxy-1H-indazole (7-MI) has been identified as a potent and selective inhibitor of nNOS.

Mechanism of Action: 7-MI acts as a competitive inhibitor at the L-arginine binding site of nNOS. Molecular modeling and X-ray crystallography studies suggest that the indazole core mimics the guanidinium group of L-arginine. The 7-methoxy group plays a critical role by forming a hydrogen bond with the peptide NH of a methionine residue (Met 360) within the active site, further stabilizing the complex.[5] Crucially, structure-activity relationship studies have demonstrated that bulkier alkoxy groups at the 7-position (e.g., ethoxy, propoxy) lead to a dramatic loss of activity due to steric hindrance, highlighting the optimal size of the methoxy substituent for nNOS engagement.[5][6]

Experimental Protocol: In Vitro nNOS Activity Assay (Griess Assay)

This protocol measures the production of nitrite, a stable breakdown product of NO, to quantify nNOS activity.

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4), NADPH, L-arginine, calmodulin, and Ca²⁺. Prepare a solution of purified nNOS enzyme.

-

Compound Preparation: Serially dilute the 7-methoxy-indazole test compound in the assay buffer to create a range of concentrations.

-

Reaction Initiation: In a 96-well plate, combine the assay buffer, cofactors, L-arginine, and the test compound or vehicle control. Add the nNOS enzyme to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a reagent that depletes NADPH (e.g., lactate dehydrogenase and pyruvate).

-

Nitrite Detection: Add Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

-

Measurement: After a short incubation in the dark, measure the absorbance at 540 nm using a plate reader. The intensity of the resulting azo dye color is proportional to the nitrite concentration.

-

Data Analysis: Construct a dose-response curve and calculate the IC₅₀ value by comparing the inhibition at each compound concentration to the vehicle control.

Anticancer Activity

The indazole scaffold is a well-established pharmacophore in oncology, with several FDA-approved kinase inhibitors like Axitinib and Pazopanib featuring this core.[2][3][8] 7-methoxy-indazole derivatives have emerged as potent anticancer agents through multiple mechanisms.

A. Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases.[9] Indazole derivatives are effective ATP-competitive kinase inhibitors, targeting key players in oncogenic pathways like VEGFR, FGFR, and ERK.[10][11][12]

B. Tubulin Polymerization and Vascular Disruption: Certain derivatives act as tumor-vascular disrupting agents.[13] One promising lead, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, while also disrupting established tumor vasculature.[13] This dual mechanism is highly effective in controlling tumor growth.

C. Induction of Apoptosis: Ultimately, many anticancer pathways converge on the induction of programmed cell death (apoptosis). Studies have shown that potent 7-methoxy-indazole derivatives upregulate pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating the anti-apoptotic protein Bcl-2.[14]

Data Summary: In Vitro Antiproliferative Activity

| Compound ID | Target/Mechanism | Cell Line | IC₅₀ / GI₅₀ | Reference |

| Compound 2f ¹ | Apoptosis Induction | 4T1 (Breast) | 0.23 µM | [14] |

| Compound 2f ¹ | Apoptosis Induction | HepG2 (Liver) | 0.80 µM | [14] |

| Compound 2f ¹ | Apoptosis Induction | MCF-7 (Breast) | 0.34 µM | [14] |

| Compound 2 ² | Tubulin Inhibition | NCI-H460 (Lung) | Sub-nanomolar | [13] |

| Compound 2 ² | Tubulin Inhibition | A549 (Lung) | 1.1 nM | [13] |

| Compound 2 ² | Tubulin Inhibition | MCF-7 (Breast) | 0.8 nM | [13] |

| ¹(E)-6-(2-(3,5-dimethoxystyryl)-1H-indazol-6-yl)-N-methylpyridin-2-amine | ||||

| ²7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one |

Experimental Protocol: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved FRET (TR-FRET) assay is a common platform for assessing kinase inhibitors.

-

Reagent Preparation: Prepare assay buffer, a europium-labeled anti-tag antibody, a GFP-tagged kinase of interest, and an Alexa Fluor™ 647-labeled broad-spectrum kinase tracer.

-

Compound Plating: In a low-volume 384-well plate, serially dilute the 7-methoxy-indazole test compound.

-

Reaction Assembly: Add the GFP-kinase, tracer, and Eu-antibody solution to the wells containing the test compound. The tracer will bind to the kinase's ATP pocket if not displaced by the inhibitor.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (tracer) and 615 nm (europium).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A high ratio indicates FRET (tracer is bound), while a low ratio indicates displacement by the inhibitor. Determine the IC₅₀ from the dose-response curve.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases. Indazole derivatives have demonstrated significant anti-inflammatory activity, suggesting their utility in conditions like rheumatoid arthritis.[15]

Mechanism of Action: The anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory pathways. Studies show that indazole derivatives can dose-dependently inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[15][16] This multi-pronged approach effectively dampens the inflammatory cascade.

Synthetic Approach

A common and effective route for synthesizing 7-substituted indazoles involves the reaction of a correspondingly substituted 2-fluorobenzonitrile with hydrazine.[17] This method provides a reliable pathway to the core scaffold, which can then be further functionalized.

Concluding Remarks and Future Perspectives

7-Methoxy-indazole derivatives represent a highly versatile and potent class of molecules with demonstrated efficacy across multiple therapeutic areas. Their success as nNOS inhibitors, kinase-targeting anticancer agents, and broad-spectrum anti-inflammatory compounds underscores the value of the 7-methoxy-indazole scaffold.

The path forward involves several key objectives:

-

Selectivity Profiling: Future work must focus on extensive kinase panel screening and off-target liability assays to ensure the development of highly selective agents, minimizing potential side effects.

-

Pharmacokinetic Optimization: While potent, many lead compounds require optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to improve oral bioavailability and in vivo stability.

-

Novel Target Exploration: The inherent drug-like properties of this scaffold warrant its exploration against other emerging targets in oncology, immunology, and neurology.

By integrating rational, structure-based design with robust biological validation, the full therapeutic potential of 7-methoxy-indazole derivatives can be realized, paving the way for the next generation of targeted medicines.

References

-

Collot, V., Sopkova-de Oliveira Santos, J., Schumann-Bard, P., Colloc'h, N., MacKenzie, E. T., & Rault, S. (2003). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(2), 149-156. [Link]

-

Collot, V., Sopkova-de Oliveira Santos, J., Schumann-Bard, P., Colloc'h, N., MacKenzie, E. T., & Rault, S. (2010). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(2). [Link]

-

Collot, V., et al. (2003). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. Request PDF on ResearchGate. [Link]

-

Hariyanti, et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 11(9), 107-114. [Link]

-

Patel, H., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14270-14320. [Link]

-

Tandon, N., Luxami, V., Kant, D., & Paul, K. (2021). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. [Link]

-

Ahmad, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry, 20(2), 94-106. [Link]

-

Pal, D., et al. (2022). Importance of Indazole against Neurological Disorders. Current Drug Targets, 23(1), 1-13. [Link]

-

Edwards, P. J., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(1), 503-529. [Link]

-

Tandon, N., Luxami, V., Kant, D., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(40), 24655-24680. [Link]

-

Ancellin, N., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(1), 85. [Link]

-

Tandon, N., Luxami, V., Kant, D., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

-

Chandrashekar, A., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

-

Shang, C., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 20(5). [Link]

-

Zhang, Y., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(15), 3629-3633. [Link]

-

Chandrashekar, A., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(6), FF01-FF04. [Link]

-

Wei, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 43, 128087. [Link]

-

Wang, Y., et al. (2020). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 63(17), 9373-9390. [Link]

-

Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]

-

Plescia, S., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry, 15(10), 3433-3443. [Link]

-

Kim, J. H., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. International Journal of Molecular Sciences, 21(19), 7111. [Link]

-

Gaikwad, D. D., et al. (2015). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. [Link]

-

Pal, D., et al. (2022). Importance of Indazole against Neurological Disorders. Bentham Science Publishers. [Link]

-

Wei, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Catarzi, D., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1369-1379. [Link]

-

Božić, A., et al. (2021). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances, 11(52), 32943-32958. [Link]

-

Al-Hussain, S. A., & Afzal, O. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Future Drug Discovery. [Link]

Sources

- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

The Structural Elucidation of Ethyl 7-methoxy-1H-indazole-3-carboxylate: A Technical Guide for Medicinal Chemists

Foreword: Decoding a Privileged Scaffold

In the landscape of modern drug discovery, the indazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently demonstrates bioactivity across a range of therapeutic targets. From potent kinase inhibitors in oncology to novel therapeutics for neurological disorders, the functionalization of the indazole ring system is a cornerstone of contemporary medicinal chemistry. This guide provides an in-depth structural analysis of a key exemplar, Ethyl 7-methoxy-1H-indazole-3-carboxylate. Our objective is to move beyond a mere recitation of data, offering instead a cohesive narrative that elucidates the causal links between analytical methodology and structural insight. For researchers engaged in the development of indazole-based therapeutics, a profound understanding of the structural nuances of such building blocks is not merely academic; it is a prerequisite for rational drug design and the successful navigation of the complex path to clinical efficacy.

Synthesis and Purification: Establishing the Foundation

The journey to structural elucidation begins with the synthesis of the target molecule. The preparation of this compound can be achieved through several established synthetic routes. A common and effective method involves the cyclization of a suitably substituted o-toluidine derivative. The following protocol is a representative example of the synthetic strategy.

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 2-amino-3-methoxybenzoate derivative.

-

A solution of the starting aniline in an appropriate acidic medium (e.g., HCl in ethanol) is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise, maintaining the low temperature to ensure the stability of the resulting diazonium salt. The reaction is stirred for a further 30 minutes.

Step 2: Intramolecular Cyclization.

-

The diazonium salt solution is then slowly warmed to room temperature, allowing for intramolecular cyclization to the indazole ring system. The reaction progress is monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification.

-

Upon completion, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The aqueous phase is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound as a solid.

Causality in Experimental Design: The choice of a low-temperature diazotization is critical to prevent the premature decomposition of the unstable diazonium intermediate. The subsequent gradual warming provides the activation energy necessary for the desired intramolecular cyclization, favoring the formation of the thermodynamically stable indazole ring.

Visualizing the Synthesis Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization: Unveiling the Molecular Architecture

With the purified compound in hand, a suite of spectroscopic techniques is employed to confirm its identity and elucidate its electronic and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei, we can map the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed picture of the hydrogen atom environments. For this compound, the key resonances are assigned as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.90 | bs | 1H | N-H |

| 7.77 | d, J = 7.5 Hz | 1H | Ar-H |

| 7.23 | dd, J = 7.5, 7.5 Hz | 1H | Ar-H |

| 6.77 | d, J = 7.5 Hz | 1H | Ar-H |

| 4.51 | q, J = 7.2 Hz | 2H | -OCH₂CH₃ |

| 3.98 | s | 3H | -OCH₃ |

| 1.47 | t, J = 7.2 Hz | 3H | -OCH₂CH₃ |

Expert Interpretation: The broad singlet at 10.90 ppm is characteristic of the acidic N-H proton of the indazole ring. The aromatic region displays a splitting pattern consistent with a trisubstituted benzene ring. The quartet and triplet of the ethyl ester group are clearly resolved, and the sharp singlet at 3.98 ppm confirms the presence of the methoxy group.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| 162.73 | C=O (ester) |

| 145.24 | C |

| 133.23 | C |

| 127.09 | C |

| 124.23 | CH |

| 124.08 | C |

| 113.75 | CH |

| 105.45 | CH |

| 61.05 | -OCH₂CH₃ |

| 55.51 | -OCH₃ |

| 14.35 | -OCH₂CH₃ |

Self-Validating System: The number of distinct signals in both the ¹H and ¹³C NMR spectra corresponds to the number of chemically non-equivalent protons and carbons in the proposed structure, providing a primary layer of validation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Assignment |

| 3162 | N-H stretch |

| 2927 | C-H stretch (aliphatic) |

| 1700 | C=O stretch (ester) |

| 1586 | C=C stretch (aromatic) |

| 1265, 1242 | C-O stretch |

Insight from Experience: The sharp, strong absorption at 1700 cm⁻¹ is a definitive indicator of the ester carbonyl group. The broadness of the N-H stretch around 3162 cm⁻¹ suggests the presence of hydrogen bonding in the solid state.

High-Resolution Mass Spectrometry (HRMS): Exact Mass and Molecular Formula

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the unambiguous determination of its elemental composition.

| Parameter | Value |

| Calculated m/z for C₁₁H₁₂N₂O₃ + Na⁺ | 243.0740 |

| Found m/z | 243.0738 |

Trustworthiness of Data: The excellent agreement between the calculated and found mass-to-charge ratio to four decimal places provides unequivocal confirmation of the molecular formula C₁₁H₁₂N₂O₃.

Visualizing the Characterization Workflow

Caption: Workflow for the spectroscopic characterization of the target compound.

X-ray Crystallography: The Solid-State Conformation

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. It is the gold standard for determining molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Note: A publicly available crystal structure for this compound was not identified at the time of this writing. Therefore, to illustrate the power of this technique, we will discuss the expected workflow and the type of information that would be obtained, drawing parallels with known crystal structures of similar indazole derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction

Step 1: Crystal Growth.

-

High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Slow evaporation of the solvent at a constant temperature is one of the most common methods to encourage the growth of single crystals suitable for diffraction.

Step 2: Data Collection.

-

A suitable crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.

-

The crystal is rotated, and the diffraction pattern is collected on a detector.

Step 3: Structure Solution and Refinement.

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

-

The atomic positions are refined to best fit the experimental data.

Visualizing the Crystallography Workflow

Sources

In Silico ADMET Evaluation of Methoxyindazoles: A Technical Guide for Drug Discovery Professionals

Introduction: The Critical Role of Early ADMET Profiling for Methoxyindazole-Based Therapeutics

The methoxyindazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapies. Its inherent drug-like properties make it an attractive starting point for novel drug design. However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1] Early and predictive assessment of these properties is therefore not just advantageous, but essential for de-risking projects, conserving resources, and accelerating the development timeline.